REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N+:20]([C:23]1[CH:28]=[C:27]([C:29](=[O:31])[CH3:30])[CH:26]=[CH:25][C:24]=1[C:32]1[CH:37]=[CH:36][C:35]([C:38](=[O:40])[CH3:39])=[CH:34][CH:33]=1)([O-])=O.CCCCCC>ClC1C=CC=CC=1Cl>[CH:36]1[C:37]2[NH:20][C:23]3[C:24](=[CH:25][CH:26]=[C:27]([C:29](=[O:31])[CH3:30])[CH:28]=3)[C:32]=2[CH:33]=[CH:34][C:35]=1[C:38](=[O:40])[CH3:39]
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Name
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|
Quantity
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3.47 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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1,1′-(2-nitro-[1,1′-biphenyl]-4,4′-diyl)diethanone
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Quantity
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1.5 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)C(C)=O)C1=CC=C(C=C1)C(C)=O
|
Name
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|
Quantity
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15.9 mL
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Type
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solvent
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Smiles
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ClC1=C(C=CC=C1)Cl
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Name
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|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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Most of the impurities were removed by precipitation from hexane
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Type
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CUSTOM
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Details
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The compound was further purified on silica gel ((0-100% EtOAc/Hexane)
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Type
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CONCENTRATION
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Details
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Fractions were concentrated
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Name
|
|
Type
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product
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Smiles
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C1=C(C=CC=2C3=CC=C(C=C3NC12)C(C)=O)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |